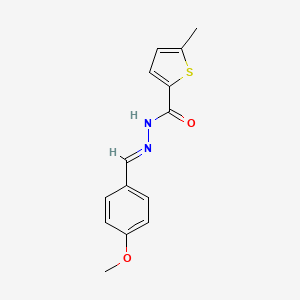![molecular formula C21H17N3 B5707107 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been increasingly studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
作用机制
The mechanism of action of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is complex and involves multiple targets. As mentioned, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile also has an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
Biochemical and Physiological Effects:
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has been found to have a variety of biochemical and physiological effects. As mentioned, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has also been shown to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
实验室实验的优点和局限性
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the dopamine transporter, which allows for a more targeted investigation of dopamine-related processes. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile also has an affinity for the sigma-1 receptor, which allows for investigation of this receptor's role in various physiological processes. However, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's potency can also be a limitation, as it may lead to non-specific effects and toxicity at higher doses. Additionally, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's complex synthesis method and specialized equipment requirements may limit its accessibility for some researchers.
未来方向
There are several future directions for 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile research. One potential avenue is investigating the role of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile in addiction and reward-seeking behavior, given its ability to increase dopamine levels in the synaptic cleft. Another potential avenue is investigating the role of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile in pain perception and stress response, given its affinity for the sigma-1 receptor. Additionally, further investigation of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's toxicity and non-specific effects at higher doses is necessary to fully understand its potential as a research tool.
Conclusion:
In conclusion, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, or 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, is a chemical compound that has unique properties that make it a valuable tool for investigating various biochemical and physiological processes. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's potency as an inhibitor of the dopamine transporter and affinity for the sigma-1 receptor have led to its use in a variety of scientific research applications. While 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has several advantages as a research tool, its complex synthesis method and potential for non-specific effects and toxicity at higher doses may limit its accessibility for some researchers. Nonetheless, there are several future directions for 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile research that hold promise for further understanding the role of this compound in various physiological processes.
合成方法
The synthesis of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile involves a series of chemical reactions that ultimately result in the formation of the final product. The initial step involves the reaction of 1-ethyl-2-methyl-1H-indole with acrylonitrile, which results in the formation of 1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)propene. This intermediate product is then reacted with 4-bromobenzonitrile to form 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile. The synthesis of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a complex process that requires specialized equipment and expertise.
科学研究应用
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has also been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
属性
IUPAC Name |
4-[(E)-1-cyano-2-(1-ethyl-2-methylindol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-24-15(2)20(19-6-4-5-7-21(19)24)12-18(14-23)17-10-8-16(13-22)9-11-17/h4-12H,3H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLFFQUMLLPAY-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(1-ethyl-2-methylindol-3-yl)ethenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
amino]phenol](/img/structure/B5707073.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)